5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is a fluorinated organic compound with the molecular formula C14H17F3N2O6S. It is characterized by the presence of trifluoromethyl, methoxyphenyl, and sulfonyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a trifluoromethylated precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-4-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid
- 5,5,5-Trifluoro-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
Compared to similar compounds, 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
610258-93-0 |
---|---|
Molecular Formula |
C13H16F3NO5S |
Molecular Weight |
355.33 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-[[(4-methoxyphenyl)sulfonylamino]methyl]pentanoic acid |
InChI |
InChI=1S/C13H16F3NO5S/c1-22-10-3-5-11(6-4-10)23(20,21)17-8-9(13(14,15)16)2-7-12(18)19/h3-6,9,17H,2,7-8H2,1H3,(H,18,19) |
InChI Key |
TYQRSHIVHFQDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.